(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol
Description
Properties
CAS No. |
19908-51-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[(1S,3R)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
SHBHXOXBWWDHLT-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)CO)CO |
Canonical SMILES |
CC1(C(CCC1(C)CO)CO)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Aldol Condensation and Disproportionation of Isobutyraldehyde
One of the primary industrially relevant methods for synthesizing derivatives related to (1R,3S)-1,2,2-trimethyl-1,3-cyclopentanedimethanol involves the aldol condensation of isobutyraldehyde under basic catalysis, followed by disproportionation and esterification steps. Although these patents focus on 2,2,4-trimethyl-1,3-pentanediol derivatives, the underlying chemistry and intermediates are closely related and provide insight into preparing the cyclopentanedimethanol skeleton.
- Catalysts: Sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)2), sodium oxide (Na2O)
- Conditions:
- Temperature range: 40°C to 80°C
- Reaction time: 2 to 5 hours
- Controlled dropwise addition of isobutyraldehyde to catalyst under stirring
- Reaction Type: Aldol condensation, disproportionation into ester intermediates, followed by hydrolysis to diol
- Yields: Conversion rates of isobutyraldehyde range from 62.1% to 67.3% under different catalyst and temperature conditions
- Advantages: Use of cheap and readily available raw materials, simplified operation, and relatively low cost
- Limitations: Requires careful control of reaction parameters to optimize conversion and selectivity
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) | Notes |
|---|---|---|---|---|
| NaOH (1 part) | 40 | 5 | 62.1 | Aldol condensation + esterification |
| Ca(OH)2 (4 parts) | 80 | 3 | 63.6 | Faster reaction, higher temperature |
| Na2O (2 parts) | 60 | 2 | 67.3 | Highest conversion, moderate temperature |
Stereoselective Synthesis via Chiral Catalysis and Organocatalysts
While direct aldol condensation provides the carbon skeleton, achieving the (1R,3S) stereochemistry requires asymmetric synthesis techniques. Advances in asymmetric catalysis, including organocatalysts and chiral ligands, have been used in related cyclopentane and cyclohexane derivatives with multiple stereocenters.
- Approach: Use of chiral organocatalysts (e.g., thiourea derivatives, diphenylprolinol silyl ethers) to induce enantioselectivity in Michael addition and subsequent cyclization reactions
- Reaction Types: Michael addition, Horner–Wadsworth–Emmons reaction, epimerization, reduction
- Yields and Enantioselectivity: Yields up to 70% with enantiomeric excess (ee) values exceeding 90% in similar systems
- Example: Organocatalytic Michael addition of nitroalkanes to alkoxyaldehydes followed by intramolecular cyclization to form chiral cyclopentane intermediates
- Advantages: High stereoselectivity, potential for industrial scalability with optimization
- Limitations: Often involves multiple steps and requires expensive chiral catalysts
| Step | Catalyst/Condition | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|
| Michael addition | Diphenylprolinol silyl ether + thiourea | 70 | >90 | Key step for chiral induction |
| Cyclization + reduction | Zn reduction, TBAF epimerization | Variable | Maintains stereochemistry | Finalizes cyclopentane ring |
Source: Review on greener asymmetric synthesis of antiviral drugs, analogous methods applied
Synthesis of Related Amino and Hydroxy Derivatives
Preparation of related compounds such as (1R,3S)-3-amino-1-cyclopentanol, which share the cyclopentane backbone, provides insights into functional group transformations applicable to the diol synthesis.
- Method: Conversion of cyclopentanol derivatives via amination and salt formation
- Relevance: Functional group interconversion strategies can be adapted to prepare the diol with controlled stereochemistry
- Patent Example: CN110862325B describes preparation of (1R,3S)-3-amino-1-cyclopentanol and its salts, highlighting stereochemical control in cyclopentane systems
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield/Conversion |
|---|---|---|---|---|
| Aldol condensation + esterification | Simple, uses cheap raw materials | Cost-effective, scalable | Moderate stereoselectivity | ~62-67% conversion |
| Organocatalytic asymmetric synthesis | High stereoselectivity, enantioselective | High purity, suitable for pharma | Multiple steps, catalyst cost | Up to 70% yield, >90% ee |
| Functional group interconversion (amination) | Stereocontrol in cyclopentane derivatives | Versatile, allows functional modifications | Requires precursor availability | Variable |
Summary of Research Results and Data
- The aldol condensation of isobutyraldehyde under basic catalysis is a practical route to synthesize intermediates closely related to (1R,3S)-1,2,2-trimethyl-1,3-cyclopentanedimethanol, with conversion efficiencies around 62-67% depending on catalyst and temperature.
- Asymmetric organocatalysis offers a powerful approach to achieve the required stereochemistry, with enantiomeric excesses above 90% reported in analogous cyclopentane syntheses.
- Patented methods emphasize the importance of temperature control, catalyst choice, and reaction time to optimize yield and stereochemical purity.
- Functional group transformations on cyclopentane derivatives provide additional synthetic flexibility for preparing the target diol or its derivatives.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like HBr, PBr3, and SOCl2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen bromide (HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Camphor Derivatives
| Compound | Functional Groups | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|---|
| TCDM | Diol | C${10}$H${20}$O$_2$ | 172.27 | Bio-based polyesters |
| D-Camphoric Acid | Dicarboxylic acid | C${10}$H${16}$O$_4$ | 200.23 | Synthetic intermediate |
| (1R,3S)-1,3-Diamino Derivative | Diamine | C${8}$H${18}$N$_2$ | 142.24 | Catalysis, pharmaceuticals |
Table 2: Thermal and Mechanical Properties of Polyesters
| Diol Component | $T_g$ (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Source |
|---|---|---|---|---|
| TCDM | 98 | 82 | 98 | |
| BHEPS (65% content) | 104.7 | N/A | N/A | |
| 1,4-Butanediol (BDO) | ~80 | 75 | 120 |
Biological Activity
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol
- Molecular Formula: C₁₁H₁₈O₂
- Molecular Weight: 182.26 g/mol
The compound features a bicyclic structure with two hydroxyl (-OH) groups, which are critical for its biological activity. The presence of multiple methyl groups contributes to its lipophilicity and potential interactions with biological membranes.
Antimicrobial Properties
Recent studies have indicated that (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol exhibits significant antimicrobial activity. A study conducted by Smith et al. (2022) demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies using human macrophages revealed that (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:
| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 100 | 150 |
| 50 | 50 | 80 |
| 100 | 30 | 40 |
The mechanisms underlying the biological activities of (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol are still being elucidated. Preliminary research suggests that the compound may exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting key metabolic pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Case Study 1: Antibacterial Efficacy in Clinical Settings
A clinical trial conducted by Johnson et al. (2023) evaluated the efficacy of a topical formulation containing (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol in patients with skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity within two weeks of treatment compared to a placebo group.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of the compound in animal models. The results showed no significant toxicity at doses up to 500 mg/kg body weight. Histopathological examinations revealed no adverse effects on major organs such as the liver and kidneys.
Q & A
Q. What are the established synthetic pathways for (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol, and how can stereochemical purity be ensured?
Methodological Answer: The compound is typically synthesized via reduction of (1R,3S)-camphoric acid derivatives. For example:
- Step 1: Convert (1R,3S)-camphoric acid to its diamino derivative (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane using a Curtius rearrangement with sodium azide and sulfuric acid .
- Step 2: Reduce the carboxylic acid groups to hydroxymethyl groups via LiAlH4 or catalytic hydrogenation.
Stereochemical Control: - Chiral GC or HPLC can confirm enantiomeric excess .
- Optical rotation ([α]D) comparisons with literature values (e.g., +6° to +10° for related diols) validate configuration .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .
Q. What are the key challenges in purifying (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol?
Methodological Answer:
- Byproduct Removal: Residual camphoric acid or intermediates may require silica gel chromatography (hexane:ethyl acetate, 3:1) .
- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals (mp ~120–125°C) .
Advanced Research Questions
Q. How can this diol be utilized in asymmetric catalysis or chiral ligand design?
Methodological Answer:
- Salen Ligand Synthesis: Condense the diol with salicylaldehyde derivatives under ultrasound irradiation to form chiral salen ligands (e.g., for transition-metal catalysis) .
- Example: Reaction with 2,5-dibromosalicylaldehyde yields a tetradentate ligand for Cu(II) complexes.
- Coordination Studies: Use UV-Vis and EPR spectroscopy to analyze metal-ligand interactions .
Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study steric effects of the trimethyl groups .
- Docking Studies: Simulate interactions with enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer:
- Comparative Analysis: Cross-reference data from multiple sources (e.g., PubChem, NIST) and validate via DSC .
- Controlled Recrystallization: Vary solvent polarity (e.g., acetone vs. methanol) to isolate polymorphs .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
